3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine
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Overview
Description
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and a dihydropyrazine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by cyclization to form the dihydropyrazine ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dihydropyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Imino-N,4-dimethyl-3,4-dihydroimidazole-2-amine: Similar structure but with an imidazole ring.
3-Imino-N,4-dimethyl-3,4-dihydropyrazole-2-amine: Similar structure but with a pyrazole ring.
3-Imino-N,4-dimethyl-3,4-dihydrothiazine-2-amine: Similar structure but with a thiazine ring.
Uniqueness
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and ring structure.
Biological Activity
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C6H10N4
Molecular Weight: 154.17 g/mol
IUPAC Name: this compound
CAS Number: Not widely available in databases but can be referenced under various catalog numbers.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a series of studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 45 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which warrants further investigation into its potential as an anticancer therapeutic.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial and cancer cell survival.
- DNA Interaction: Preliminary studies suggest that it may bind to DNA and interfere with replication processes.
- Reactive Oxygen Species (ROS) Generation: The generation of ROS has been linked to its cytotoxic effects in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study conducted on the antimicrobial efficacy of various derivatives of dihydropyrazines found that modifications to the basic structure significantly influenced activity levels. This compound was among the most effective compounds tested against resistant bacterial strains . -
Cytotoxicity Assessment:
In a comparative analysis of several heterocyclic compounds for anticancer activity, researchers noted that this compound exhibited superior cytotoxicity compared to other tested compounds due to its unique structural features .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-imino-N,4-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9) |
InChI Key |
WKCWJVHYCUFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN(C1=N)C |
Origin of Product |
United States |
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